2,4-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has been used in scientific research for various purposes. It is a small molecule that has been synthesized in the laboratory and has shown potential for use in various fields of study.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Cancer Treatment Applications
A study investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, including compounds structurally similar to 2,4-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide. These compounds have potential applications in cancer treatment. The study found that these compounds had high clearance and a short half-life in mice, with variations in compound structure affecting both stability in plasma and potency against ALK (Teffera et al., 2013).
Bioactivity and Metal Complexes
Another research focused on synthesizing and studying the bioactivity of novel benzamides and their copper and cobalt complexes, which are structurally related to 2,4-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide. These complexes showed significant in vitro antibacterial activity against various bacterial strains, indicating potential applications in antibacterial treatments (Khatiwora et al., 2013).
Metabolism in Antineoplastic Treatments
The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to 2,4-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide, was studied in chronic myelogenous leukemia patients. This research provides insight into the metabolic pathways of similar compounds, which is crucial for optimizing their therapeutic efficacy (Gong et al., 2010).
Antibacterial Properties
Research on 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, closely related to the compound , revealed antibacterial activity against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Adam et al., 2016).
ALK5 Inhibition and Anti-Fibrosis Potential
A study on a novel ALK5 inhibitor, structurally similar to 2,4-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide, demonstrated its potential in treating fibrosis and metastatic breast cancer. This highlights the potential of such compounds in therapeutic applications for fibrotic diseases and cancer (Kim et al., 2008).
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-13-10-16(4-7-22-13)24-8-5-14(6-9-24)12-23-19(25)17-3-2-15(20)11-18(17)21/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFXFORLZKAGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.